molecular formula C8H6BrN B6250885 3-bromo-4-ethynylaniline CAS No. 1260808-72-7

3-bromo-4-ethynylaniline

Cat. No.: B6250885
CAS No.: 1260808-72-7
M. Wt: 196
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Description

3-bromo-4-ethynylaniline: is an organic compound with the molecular formula C8H6BrN and a molecular weight of 196.05 g/mol It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fourth position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring. The reaction is usually carried out in the presence of a solvent like acetic acid or dichloromethane, and a catalyst such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-bromo-4-ethynylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

    Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-bromo-4-ethynylaniline is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through coupling reactions such as the Suzuki-Miyaura coupling .

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethynylaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethynyl group.

    4-ethynylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-bromoaniline: Lacks the ethynyl group, affecting its electronic properties and reactivity.

Uniqueness: 3-bromo-4-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the aniline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

1260808-72-7

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

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